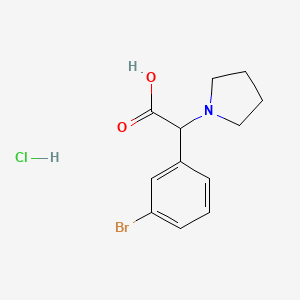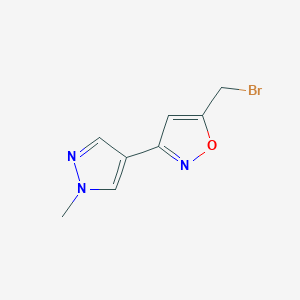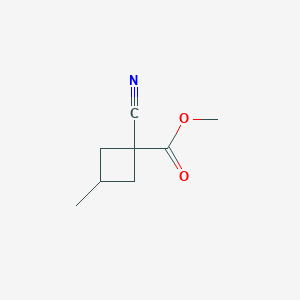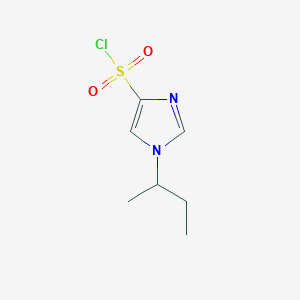
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride
説明
2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride, also known as BPAH, is a synthetic chemical compound that is used in a variety of scientific and medical research applications. It is a derivative of phenylacetic acid, an organic compound that has a wide range of applications in the medical and scientific fields. BPAH is a white crystalline solid with a molar mass of 397.91 g/mol and a melting point of 212-214 °C. It is soluble in water, methanol, and ethanol, and is used in a variety of different laboratory experiments and research applications.
科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis and properties of compounds similar to 2-(3-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid hydrochloride has provided insights into the reactivity and potential applications of such molecules in various fields of chemistry. For example, the study by Gibson (1963) on the bromination of benzylidene 2-pyridylhydrazone in acetic acid highlights the chemical reactivity of brominated compounds, which could be analogous to the reactivity of this compound in synthetic applications (Gibson, 1963).
Applications in Organic Synthesis
The work by Tang et al. (2014) on the synthesis of N-Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) acetate demonstrates the utility of bromophenyl compounds in facilitating complex organic transformations. This research could suggest potential pathways for the utilization of this compound in the synthesis of enamides and other valuable organic compounds (Tang et al., 2014).
Electrophilic Substitution and Kinetics
The kinetics of bromination, as studied by Linda and Marino (1968) for various heterocyclic systems in acetic acid, could provide valuable information for understanding the reactivity of this compound. This research could help in predicting and controlling the reactions of this compound under different conditions (Linda & Marino, 1968).
Molecular and Structural Analysis
Investigations into the molecular properties and structural characterization of similar compounds, as in the study by Misra et al. (2011) on the hydrolysis of aryltellurium trichlorides, can shed light on the molecular geometry, electronic structure, and potential reactivity of this compound. Such studies are crucial for understanding the fundamental properties that govern the behavior of these molecules in various chemical environments (Misra et al., 2011).
特性
IUPAC Name |
2-(3-bromophenyl)-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14;/h3-5,8,11H,1-2,6-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSGHUOCJTVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)


![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)





![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)